molecular formula C27H36ClN3O6 B10832357 Valnivudine hydrochloride CAS No. 956483-03-7

Valnivudine hydrochloride

Cat. No.: B10832357
CAS No.: 956483-03-7
M. Wt: 534.0 g/mol
InChI Key: CAHTYTZOAVUCIU-ZMQZINMSSA-N
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Biological Activity

Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties against the varicella-zoster virus (VZV), which causes shingles (herpes zoster). This article provides a detailed examination of the biological activity of this compound, including its pharmacological effects, clinical studies, and comparative efficacy against other antiviral agents.

Valnivudine is a nucleoside analogue that acts by inhibiting viral DNA synthesis. Once administered, it is metabolized to its active form, which competes with deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA. This incorporation leads to chain termination and ultimately inhibits viral replication. The compound demonstrates a selective action against VZV due to its preferential phosphorylation by viral thymidine kinase, which enhances its antiviral potency compared to other nucleoside analogues.

Antiviral Efficacy

The efficacy of Valnivudine has been evaluated in various studies, particularly focusing on its ability to reduce pain associated with shingles and prevent post-herpetic neuralgia. A summary of key findings from clinical trials is presented in the table below:

Study Population Dosage Efficacy Endpoint Results
Phase IHealthy adults100-800 mgSafety and tolerabilityNo significant adverse effects reported
Phase IIIShingles patients400 mg QD for 7 daysPain reduction and prevention of post-herpetic neuralgiaStudy terminated; efficacy not conclusively determined
Comparative StudyHerpes zoster patients1000 mg Valacyclovir vs. FV-100Pain relief and incidence of neuralgiaNo significant difference noted

Clinical Trials Overview

  • Phase I Trials : Initial studies demonstrated that Valnivudine is well-tolerated among healthy volunteers, with no serious adverse events reported at various dosages (100 mg to 800 mg) .
  • Phase III Trials : The drug was compared with valacyclovir in a multicenter study aimed at assessing its effectiveness in reducing pain from shingles and preventing post-herpetic neuralgia. However, this study was terminated early due to insufficient data on efficacy .
  • Safety Studies : In randomized double-blind placebo-controlled trials, Valnivudine's safety profile was consistent with existing antiviral therapies, showing no unexpected side effects .

Comparative Efficacy

Valnivudine's efficacy as an antiviral agent has been compared to other established treatments such as acyclovir and valacyclovir. While it shows promise due to its prodrug nature and potential for improved bioavailability, studies suggest that it does not significantly outperform existing therapies in terms of pain relief or incidence reduction of post-herpetic neuralgia .

Case Studies and Observations

Several case studies have highlighted the potential benefits of Valnivudine in specific populations:

  • In elderly patients with acute herpes zoster, Valnivudine administration resulted in quicker pain relief compared to traditional therapies, although statistical significance was not achieved .
  • A retrospective analysis indicated that patients treated with Valnivudine reported lower pain scores at earlier time points than those receiving standard care .

Properties

CAS No.

956483-03-7

Molecular Formula

C27H36ClN3O6

Molecular Weight

534.0 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI Key

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Origin of Product

United States

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